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molecular formula C11H15Cl2O3P B1306200 Diethyl (2,6-dichlorobenzyl)phosphonate CAS No. 63909-56-8

Diethyl (2,6-dichlorobenzyl)phosphonate

Cat. No. B1306200
M. Wt: 297.11 g/mol
InChI Key: WMVJGOZIAJRFLQ-UHFFFAOYSA-N
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Patent
US06884890B2

Procedure details

6-Pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole was converted to 6-pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1H-indazole in a similar manner to that described for Example 27(a). 1H NMR (300 MHz, CDCl3) 513.55 (s, 1H), 8.68 (dd, 2H, J=4.6, 1.6 Hz), 8.21 (d, 1H, J=8.5 Hz), 7.96 (s, 1H), 7.81 (dd, 2H, J=4.5, 1.6 Hz), 7.66 (dd, 1H, J1=8.5, 1.4 Hz), 7.58 (d, 2H, J=8.0 Hz), 7.51 (s, 2H), 7.39-7.32 (m, 1H). MS (FAB) [M+H]/z Calc'd 366, found 366. Analyzed with 0.7H2O Calc'd, C (63.40), H (3.83), N (11.09). Found: C (63.63), H (3.75), N (10.83). The starting material was prepared as follows: 2,6-Dichlorobenzyl bromide (1.20 g, 5 mmol) was mixed with triethyl phosphite (1.66 g, 10 mmol) and heated at 150° C. for 2 h. The resulting mixture was then distilled at 160° C. under reduced pressure (10 mm Hg) to remove the excess triethyl phosphite. (2,6-Dichloro-benzyl)-phosphonic acid diethyl ester was obtained as a colorless liquid (1.46 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.33-7.28 (m, 2H), 7.15-7.07 (m, 1H), 4.144.02 (m, 4H), 3.60 (d, 2H, J=22.4 Hz), 1.27 (t, 6H, J=7.0 Hz). Ozone gas was bubbled through a solution of 6-pyrid-4-yl-3-E-styryl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (2.13 g, 5.0 mmol) in THF (25 ml) and MeOH (25 ml) at −78° C. for 15 min. Argon was then bubbled through the solution for 10 min at −78° C. for 10 min, then dimethyl sulfide (1.46 ml, 20 mmol) was added. The solution was allowed to warm to rt, and held for 2 h. The solution was poured into brine (300 ml), then extracted with ethyl acetate (3×100 ml). The organics were dried over MgSO4, then evaporated under reduced pressure. Purification by silica gel chromatography gave 6-pyridin-4-yl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole-3-carbaldehyde as a white solid (2.2 g, 75%). 1H NMR (300 MHz, CDCl3) δ 10.39 (s, 1H), 8.75 (d, 2H, J=1.6 Hz), 8.45 (d, 1H, J=2.8 Hz), 7.91 (s, 1H), 7.75-7.66 (m, 3H), 5.90 (s, 2H), 3.63 (t, 2H, J=2.7 Hz), 0.93 (t, 2H, J=2.8 Hz), 0.00 (s, 9H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
[Compound]
Name
6-Pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6-pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 63.40 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 3.83 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 11.09 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 63.63 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 3.75 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 10.83 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH2:4]Br.[P:11]([O:18]CC)([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14]>>[CH2:13]([O:12][P:11]([CH2:4][C:3]1[C:2]([Cl:1])=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:10])(=[O:18])[O:15][CH2:16][CH3:17])[CH3:14]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(CBr)C(=CC=C1)Cl
Name
Quantity
1.66 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
6-Pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
6-pyrid-4-yl-3-E-[2-(2,6-dichlorophenyl)ethenyl]-1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 63.40 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 3.83 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 11.09 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 63.63 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 3.75 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( 10.83 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was prepared
DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was then distilled at 160° C. under reduced pressure (10 mm Hg)
CUSTOM
Type
CUSTOM
Details
to remove the excess triethyl phosphite

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=C(C=CC=C1Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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